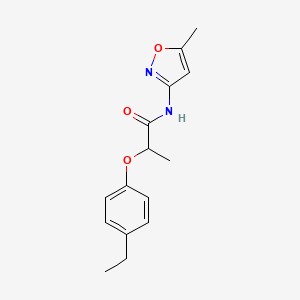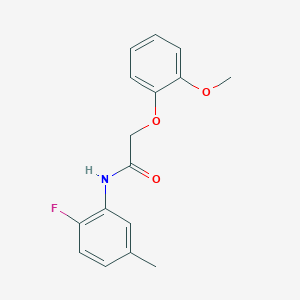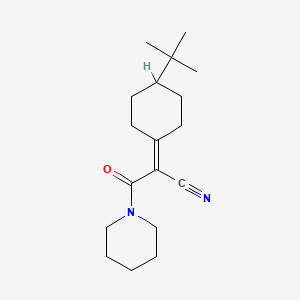
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as EIPA, is a chemical compound that has been widely used in scientific research for its various applications. EIPA is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
作用机制
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide inhibits the Na+/H+ exchanger by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions across the cell membrane, leading to changes in intracellular pH and cell volume. This compound has been shown to be a reversible inhibitor of the Na+/H+ exchanger, with a half-maximal inhibitory concentration (IC50) of approximately 10 μM.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell migration and invasion by disrupting the cytoskeleton and reducing the activity of matrix metalloproteinases. In endothelial cells, this compound has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. In neurons, this compound has been shown to protect against ischemic injury by reducing intracellular calcium levels and preventing cell death.
实验室实验的优点和局限性
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the Na+/H+ exchanger. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential cytotoxicity at higher concentrations and its reversible inhibition of the Na+/H+ exchanger, which can lead to changes in intracellular pH and cell volume that may affect experimental outcomes.
未来方向
There are several future directions for research on 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger that can be used in clinical settings. Another area of interest is the investigation of the role of Na+/H+ exchanger in various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex mechanisms underlying intracellular pH regulation and cell signaling.
合成方法
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized by reacting 4-ethylphenol with 5-methylisoxazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain this compound. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research to study the role of Na+/H+ exchanger in various physiological processes. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, which can lead to changes in intracellular pH and cell volume. This compound has been used to investigate the role of Na+/H+ exchanger in cell migration, apoptosis, and proliferation. Additionally, this compound has been used to study the Na+/H+ exchanger in various cell types, including cancer cells, endothelial cells, and neurons.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12-5-7-13(8-6-12)19-11(3)15(18)16-14-9-10(2)20-17-14/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYVRYHNCKHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)



![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)
![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)

